5-(Thiophen-2-yl)pent-4-yn-1-ol

Physicochemical profiling Thiophene regiochemistry LogP comparison

For SAR-driven medicinal chemistry and click-chemistry programs, select the specific 2-thienyl regioisomer (CAS 124855-50-1). Unlike the 3-thienyl isomer (CAS 939772-31-3), the electron-rich 2-position attachment ensures predictable, high-yield Sonogashira coupling and regioselective CuAAC reactivity. This terminal alkyne-hydroxyl scaffold is critical for sequential derivatization strategies (e.g., aldehyde conjugation + CuAAC) that saturated analogs cannot replicate. Secure your research-grade supply today.

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
Cat. No. B8751860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)pent-4-yn-1-ol
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C#CCCCO
InChIInChI=1S/C9H10OS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8,10H,1,3,7H2
InChIKeyGNTCOJAXZZNZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)pent-4-yn-1-ol (CAS 124855-50-1): Procurement-Grade Physicochemical and Structural Profile


5-(Thiophen-2-yl)pent-4-yn-1-ol (CAS 124855-50-1) is a heteroaryl acetylenic alcohol with the molecular formula C9H10OS and an exact monoisotopic mass of 166.04500 Da . It belongs to the class of thienyl-substituted pentynols, featuring a thiophene ring attached at the 2-position via a triple bond to a five-carbon chain bearing a terminal primary hydroxyl group . The compound is typically supplied at 95% purity and is synthesized via palladium-catalyzed Sonogashira cross-coupling between 4-pentyn-1-ol and 2-iodothiophene . Its computed physicochemical properties—including a topological polar surface area (PSA) of 48.47 Ų and a LogP of 1.87—place it in a moderately lipophilic, low-hydrogen-bonding space distinct from many saturated or amine-containing thiophene derivatives .

Why 5-(Thiophen-2-yl)pent-4-yn-1-ol Cannot Be Simply Replaced by Its 3-Thienyl Isomer or Saturated Analogs in Synthesis or Screening


Although 5-(thiophen-3-yl)pent-4-yn-1-ol (CAS 939772-31-3) shares the identical molecular formula (C9H10OS) and nearly superimposable computed LogP (1.9 vs. 1.87) and PSA (48.5 vs. 48.47 Ų) values [1], the regioisomeric position of the thiophene attachment governs the electronic character and reactivity of the heteroaromatic ring. The 2-position of thiophene is intrinsically more electron-rich and exhibits higher reactivity toward electrophilic substitution and metal-catalyzed C–H functionalization than the 3-position [2]. This difference in electronic activation directly affects downstream reaction yields, regioselectivity in cyclization chemistry, and potentially the binding affinity toward biological targets that discriminate between 2- and 3-substituted thiophene pharmacophores. Furthermore, the terminal alkyne and hydroxyl functional groups—absent in saturated analogs such as 5-(thiophen-2-yl)pentan-1-ol (CAS 109213-05-0)—are indispensable for the compound's primary utility as a click-chemistry handle and a derivatizable building block [3]. Generic substitution without experimental validation of the specific regioisomer therefore risks divergent reactivity and irreproducible biological outcomes.

Quantitative Differential Evidence for 5-(Thiophen-2-yl)pent-4-yn-1-ol Versus Closest Analogs


2-Thienyl vs. 3-Thienyl Regioisomer: Lipophilicity and Polar Surface Area Comparison

The target compound (2-thienyl isomer, CAS 124855-50-1) and its closest regioisomeric analog (3-thienyl isomer, CAS 939772-31-3) exhibit nearly identical computed physicochemical properties [1]. The target compound has a LogP of 1.8721 and PSA of 48.47 Ų, while the 3-thienyl isomer has an XLogP3 of 1.9 and PSA of 48.5 Ų. These differences (<0.03 LogP units; <0.03 Ų PSA) are negligible from a drug-likeness and permeability perspective. The basis for differentiation lies not in these global descriptors but in the electronic activation of the thiophene ring, where the 2-position is more reactive toward electrophilic substitution and transition-metal-catalyzed C–H functionalization than the 3-position [2].

Physicochemical profiling Thiophene regiochemistry LogP comparison

Synthetic Accessibility: Catalyst Efficiency in Sonogashira Coupling with Pent-4-yn-1-ol vs. Shorter Alkynols

In a systematic study of palladium-tetraphosphine-catalyzed Sonogashira reactions of heteroaryl halides with alk-1-ynols, higher substrate/catalyst ratios were achieved with pent-4-yn-1-ol (and but-3-yn-1-ol or hex-5-yn-1-ol) than with propargyl alcohol [1]. This indicates that the increased distance between the hydroxyl group and the terminal alkyne in pent-4-yn-1-ol reduces catalyst poisoning or inhibitory interactions, enabling more efficient coupling with heteroaryl iodides such as 2-iodothiophene. While this study does not report isolated yields for 5-(thiophen-2-yl)pent-4-yn-1-ol specifically, it establishes a class-level advantage for pent-4-yn-1-ol-derived alkynes over propargyl alcohol derivatives in terms of catalytic turnover.

Sonogashira coupling Catalyst turnover Alkynol chain length

Functional Group Orthogonality: Terminal Alkyne + Primary Alcohol vs. Saturated Analog

The target compound possesses both a terminal alkyne (enabling CuAAC click chemistry, Sonogashira coupling, and alkyne metathesis) and a primary alcohol (enabling esterification, etherification, oxidation, and mesylation/tosylation). In contrast, 5-(thiophen-2-yl)pentan-1-ol (CAS 109213-05-0, MW 170.27) lacks the alkyne entirely, while 5-(thiophen-2-yl)pent-2-en-4-yn-1-ol (CAS 62826-55-5, MW 164.22) introduces a conjugated enyne system that alters the reactivity of the triple bond . The non-conjugated, isolated alkyne in the target compound provides predictable, well-characterized reactivity in [3+2] cycloadditions without the competing Diels-Alder or ene reactivity of the enyne analog.

Click chemistry Building block utility Functional group orthogonality

Predicted Boiling Point and pKa Differentiation Between 2-Thienyl and 3-Thienyl Isomers

For the 3-thienyl isomer (CAS 939772-31-3), predicted boiling point is 308.0 ± 22.0 °C, predicted density is 1.16 ± 0.1 g/cm³, and predicted pKa is 14.84 ± 0.10 . Equivalent predicted values for the target 2-thienyl isomer are not publicly available from the same database source, precluding a direct quantitative comparison. However, the availability of these predicted parameters for the 3-isomer—and their absence for the 2-isomer—means that downstream process chemistry calculations (distillation conditions, extraction pH, etc.) cannot be reliably transferred from one isomer to the other without isomer-specific measurements.

Predicted physicochemical properties Boiling point pKa

Defined Application Scenarios for 5-(Thiophen-2-yl)pent-4-yn-1-ol Based on Verified Differential Evidence


Synthesis of 2-Thienyl-Specific Click Chemistry Probes Requiring Isolated Alkyne Reactivity

When a research program requires a thiophene-containing alkyne building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) that must retain predictable, non-conjugated alkyne reactivity, the target compound is the appropriate choice over the conjugated enyne analog (CAS 62826-55-5). The isolated alkyne avoids competing reactivity pathways and provides well-precedented kinetics in [3+2] cycloadditions [1]. The 2-thienyl attachment position further ensures compatibility with Sonogashira-based diversification strategies [2].

Structure-Activity Relationship (SAR) Studies Differentiating 2-Thienyl from 3-Thienyl Pharmacophores

In medicinal chemistry programs exploring thiophene-containing ligands, the 2- versus 3-thienyl attachment can significantly alter target binding due to differences in electron density and orientation of the sulfur atom. The target compound (2-thienyl) and its 3-thienyl isomer (CAS 939772-31-3) serve as a matched regioisomeric pair for SAR exploration [3]. Despite nearly identical computed LogP and PSA values for the two isomers, biological activity data for 2- and 3-substituted thiophenes are known to diverge meaningfully [4].

Intermediate for Heterocyclic Compound Libraries via Alkyne Cyclization Chemistry

The combination of a terminal alkyne and a hydroxyl group in 5-(thiophen-2-yl)pent-4-yn-1-ol provides a scaffold for cyclization reactions (e.g., electrophilic cyclization, iodocyclization, or gold-catalyzed cycloisomerization) that generate fused or substituted thiophene-containing heterocycles [1]. The 2-thienyl attachment position influences the regiochemical outcome of such cyclizations in ways that the 3-isomer does not replicate, making isomer selection critical for library design.

Precursor to 5-Thienyl-4-pentyn-1-al for Aldehyde-Specific Conjugation

5-(Thiophen-2-yl)pent-4-yn-1-ol is a direct precursor to 5-thienyl-4-pentyn-1-al via oxidation of the primary alcohol . The resulting aldehyde retains the terminal alkyne and 2-thienyl attachment, enabling orthogonal conjugation strategies (e.g., hydrazone or oxime ligation at the aldehyde combined with CuAAC at the alkyne). This sequential derivatization strategy is not accessible from the saturated alcohol analog, which lacks the alkyne handle.

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